molecular formula C8H6N4 B576320 3H-[1,2,4]triazolo[4,3-a]benzimidazole CAS No. 1491-04-9

3H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No. B576320
CAS RN: 1491-04-9
M. Wt: 158.164
InChI Key: JBMXDGPJHWHEQF-UHFFFAOYSA-N
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Description

3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound . It has a molecular weight of 190.23 . The IUPAC name for this compound is 9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole-3-thiol .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their significant biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The structure of 1,2,4-triazole-containing compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

1,2,4-Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .

Scientific Research Applications

Anticancer Properties

  • Benzimidazole derivatives combined with triazolo-thiadiazoles and triazolo-thiadiazines, including compounds related to 3H-[1,2,4]triazolo[4,3-a]benzimidazole, have shown promising broad-spectrum anticancer activity, particularly against leukemia cell lines (Husain et al., 2013).

Antimicrobial Evaluation

  • Some derivatives of this compound exhibited broad-spectrum antibacterial and antifungal profiles, showing potential as antimicrobial agents (Mahmoud et al., 2013).

Anti-inflammatory and Analgesic Effects

  • Certain 1,2,4-triazolo[4,3-a]benzimidazole derivatives have shown notable anti-inflammatory and analgesic effects, comparable to established drugs like indomethacin (Mohamed et al., 2006).

Antitubercular Activities

  • Benzimidazole derivatives linked with 1,2,4 triazolone have been investigated for anti-tubercular activities, demonstrating effectiveness against tuberculosis (Maste et al., 2011).

Cytotoxic Properties

  • Copper(II) halide complexes with triazolo[4,3-a]benzimidazoles have shown considerable cytotoxicity, enhancing the potential of these compounds in cancer treatment (Lavrenova et al., 2017).

Antimicrobial and Antifungal Agents

  • A variety of this compound derivatives have shown potential as antimicrobial and antifungal agents, with some compounds exhibiting greater effectiveness than standard drugs like Amphotericin B against specific pathogens (Mabkhot et al., 2016).

Antibacterial Activity

  • Novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinones, related to this compound, have been synthesized and shown potent inhibition of Gram-positive pathogens, with certain compounds being more effective than Linezolid (Khera et al., 2011).

Mechanism of Action

While the specific mechanism of action for 3H-[1,2,4]triazolo[4,3-a]benzimidazole is not mentioned in the search results, it’s known that compounds containing a triazole structure have been developed and proved to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

While specific safety and hazard information for 3H-[1,2,4]triazolo[4,3-a]benzimidazole was not found, it’s generally recommended to ensure adequate ventilation when handling similar chemicals, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1H-[1,2,4]triazolo[4,3-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMXDGPJHWHEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=NC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663579
Record name 3H-[1,2,4]Triazolo[4,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1491-04-9
Record name 3H-[1,2,4]Triazolo[4,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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